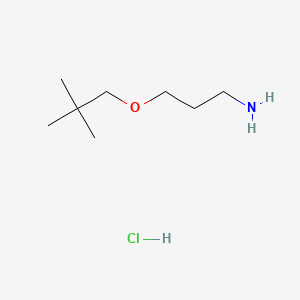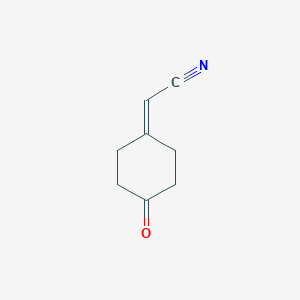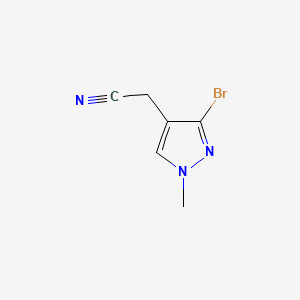![molecular formula C6H9N3O B13463323 6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
6-Azido-1-oxaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-1-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an azido group and an oxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1-oxaspiro[3.3]heptane typically involves multiple steps starting from commercially available precursors. One common approach begins with 3-oxocyclobutane-1-carboxylic acid, which undergoes a series of reactions to form the spirocyclic core. The azido group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for 6-Azido-1-oxaspiro[3This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Major Products
Substitution: Various substituted spirocyclic compounds.
Reduction: 6-Amino-1-oxaspiro[3.3]heptane.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
6-Azido-1-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-Azido-1-oxaspiro[3.3]heptane is largely dependent on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. This reactivity makes it a valuable tool in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design.
2-Oxa-6-azaspiro[3.3]heptane: Used as a building block in pharmaceuticals.
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
Uniqueness
6-Azido-1-oxaspiro[3.3]heptane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring click chemistry and the formation of stable triazole rings .
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
6-azido-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9N3O/c7-9-8-5-3-6(4-5)1-2-10-6/h5H,1-4H2 |
Clave InChI |
YSUCTNINRICQPI-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CC(C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)

![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)

![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)


![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)

![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
